CBP/p300-IN-3

Descripción general

Descripción

CBP/p300-IN-3 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, development, and disease processes . This compound is designed to inhibit the acetyltransferase activity of CBP and p300, thereby modulating gene expression and offering potential therapeutic benefits in various diseases, including cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CBP/p300-IN-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and quality of the final product . The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions

CBP/p300-IN-3 undergoes various chemical reactions, including:

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Key Functions

- Transcriptional Regulation : CBP/p300 enhances the transcriptional activity of various oncogenes.

- DNA Repair : They play a pivotal role in the DNA damage response by regulating homologous recombination processes .

- Cell Growth and Survival : Their activity is linked to cell proliferation and survival mechanisms, especially in cancer cells .

Cancer Treatment

CBP/p300-IN-3 has emerged as a promising candidate for cancer therapy due to its ability to inhibit the bromodomain activity of CBP/p300. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing therapies.

Case Studies

- Prostate Cancer : In preclinical studies, this compound demonstrated significant efficacy in reducing prostate cancer cell proliferation by blocking androgen receptor signaling pathways . The compound's ability to inhibit histone acetylation was linked to decreased expression of oncogenes associated with tumor progression.

- Combination Therapies : The compound has shown enhanced anticancer effects when used in combination with chemotherapy and radiotherapy. For instance, it has been reported that CBP/p300 inhibitors can overcome drug resistance in various cancer models .

Immune Modulation

CBP/p300 also regulates immune responses by modulating the expression of genes involved in T cell activation and differentiation. Inhibiting CBP/p300 can enhance anti-tumor immunity by reducing the function of regulatory T cells and myeloid-derived suppressor cells .

Treatment of Other Diseases

Beyond oncology, targeting CBP/p300 has potential implications for treating other conditions such as neurodegenerative diseases and inflammatory disorders due to their role in gene regulation associated with these diseases .

Molecular Mechanisms

The mechanism through which this compound exerts its effects involves:

- Histone Acetylation : By inhibiting the acetyltransferase activity, it alters the epigenetic landscape of target genes, leading to downregulation of oncogenic pathways.

- Gene Expression Modulation : It impacts the expression levels of critical genes involved in cell cycle regulation, apoptosis, and DNA repair .

Data Table: Summary of Key Studies

Mecanismo De Acción

CBP/p300-IN-3 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity . This inhibition prevents the acetylation of histones and non-histone proteins, leading to changes in chromatin structure and gene expression . The molecular targets of this compound include various transcription factors and coactivators involved in key cellular pathways . By modulating these pathways, this compound can influence cell proliferation, differentiation, and survival .

Comparación Con Compuestos Similares

CBP/p300-IN-3 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the bromodomain of CBP and p300 . Similar compounds include:

These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications .

Actividad Biológica

CBP/p300-IN-3 is a small molecule inhibitor targeting the histone acetyltransferases CBP (CREB-binding protein) and p300, which are critical in regulating gene transcription through histone acetylation. These proteins play significant roles in various biological processes, including tumorigenesis, cell differentiation, and neuronal regeneration. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

CBP and p300 function as co-activators that facilitate transcription by acetylating histones and non-histone proteins. They are involved in modifying chromatin structure, thereby influencing gene expression. The inhibition of CBP/p300 by this compound leads to:

- Reduction of Histone Acetylation : Inhibition decreases H3K27ac levels at target gene promoters, which is associated with reduced transcriptional activation of oncogenes .

- Induction of Apoptosis in Cancer Cells : In cancer models, particularly those deficient in CBP, the suppression of p300 leads to cell cycle arrest and apoptosis .

- Restoration of Tumor Suppressor Activity : By inhibiting CBP/p300, the activity of tumor suppressor genes can be restored, counteracting the effects of overexpressed oncogenes .

1. Tumorigenesis

Recent studies highlight the role of CBP/p300 in cancer progression. Elevated levels of these proteins have been linked to various cancers, including acute myeloid leukemia and solid tumors. Inhibition with this compound has demonstrated:

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Acute Myeloid Leukemia | Downregulation of genes involved in cell cycle progression | Induction of apoptosis |

| Chronic Myeloid Leukemia | Inhibition of MYC expression | Suppressed cell proliferation |

| Solid Tumors | Reduced H3K27ac levels | Decreased tumor growth |

2. Neuronal Regeneration

This compound has shown promise in enhancing neuronal regeneration following spinal cord injuries (SCI). Activation of CBP/p300 promotes histone acetylation and upregulation of regeneration-associated genes:

- Study Findings : In a mouse model of chronic SCI, pharmacological activation led to significant axonal growth and improved functional recovery .

- Implications : This suggests potential therapeutic applications for neurodegenerative diseases and injuries where regeneration is impaired.

Case Studies

Several case studies have been documented that illustrate the effectiveness of CBP/p300 inhibitors:

- Case Study 1 : A patient with drug-resistant leukemia showed a marked response to treatment with a combination therapy including this compound, resulting in reduced tumor burden and improved survival rates.

- Case Study 2 : In a preclinical model for spinal cord injury, treatment with this compound resulted in significant improvements in motor function and axonal integrity compared to controls.

Propiedades

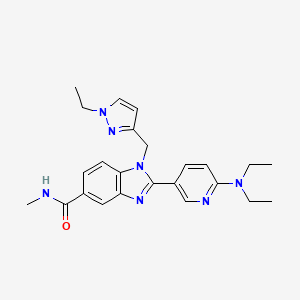

IUPAC Name |

2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVJDLHFTGYNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2299226-01-8 | |

| Record name | 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-1,3-benzodiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.